(E)-1-(1-ADAMANTYL)-4-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-3-BUTEN-2-ONE
Overview
Description
(E)-1-(1-ADAMANTYL)-4-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-3-BUTEN-2-ONE is a complex organic compound characterized by its adamantyl group, chlorophenoxy moiety, and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-ADAMANTYL)-4-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-3-BUTEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Chlorophenoxy Moiety: The chlorophenoxy group can be attached via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable leaving group.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a diene and a dienophile under acidic or basic conditions.
Final Coupling: The final step involves coupling the adamantyl, chlorophenoxy, and furan moieties through a series of condensation and elimination reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-ADAMANTYL)-4-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-3-BUTEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with saturated bonds
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom
Scientific Research Applications
(E)-1-(1-ADAMANTYL)-4-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-3-BUTEN-2-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It can serve as a precursor or intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-(1-ADAMANTYL)-4-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-3-BUTEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The chlorophenoxy and furan moieties can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl derivatives: Compounds with similar adamantyl groups but different substituents.
Chlorophenoxy derivatives: Compounds with chlorophenoxy groups attached to different core structures.
Furan derivatives: Compounds with furan rings but different substituents.
Uniqueness
(E)-1-(1-ADAMANTYL)-4-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-3-BUTEN-2-ONE is unique due to its combination of an adamantyl group, chlorophenoxy moiety, and furan ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(1-adamantyl)-4-[5-[(4-chlorophenoxy)methyl]furan-2-yl]but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClO3/c26-20-1-4-22(5-2-20)28-16-24-8-7-23(29-24)6-3-21(27)15-25-12-17-9-18(13-25)11-19(10-17)14-25/h1-8,17-19H,9-16H2/b6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOZITJELDABTB-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)C=CC4=CC=C(O4)COC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)/C=C/C4=CC=C(O4)COC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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